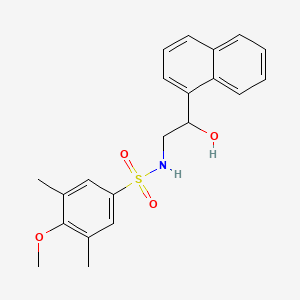

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-14-11-17(12-15(2)21(14)26-3)27(24,25)22-13-20(23)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,20,22-23H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKKRTXLELLBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the naphthalene derivative, followed by the introduction of the hydroxyethyl group. The final step involves the sulfonation of the benzene ring and the attachment of the sulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and sulfonamide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The naphthalene ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Structural Differences :

- Core Structure : Contains a pyrimidine ring substituted with bromine and morpholine, unlike the naphthalene moiety in the target compound.

- Sulfonamide Linkage : Attached to a 4-methoxyphenyl group with a thioether (-S-) bridge.

- Substituents : Features 2,4,6-trimethylbenzene and a 5-bromo atom.

Implications :

- The bromine atom may act as a halogen bond donor, enhancing interactions with hydrophobic protein pockets.

- The morpholine ring improves solubility but reduces lipophilicity compared to the naphthalene group.

N-(3,5-dimethylphenyl)-4-methoxy-1-naphthalenesulfonamide

Structural Differences :

- Naphthalene Core : Retains the naphthalen-1-yl group but lacks the hydroxyethyl linker.

- Substituents : 3,5-dimethylphenyl attached directly to the sulfonamide nitrogen.

Implications :

- Dimethylphenyl increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Structural Differences :

- Core Structure : A piperidine-4-carboxamide instead of a benzenesulfonamide.

- Naphthalene Group : Linked via a 1-(naphthalen-1-yl)ethyl chain.

- Substituents : Includes a 4-fluorobenzyl group.

Implications :

- The piperidine ring introduces basicity, altering pH-dependent solubility and binding to cationic targets (e.g., ion channels).

- Fluorine substitution enhances metabolic stability and hydrophobic interactions.

Comparative Analysis Table

Research Findings and Implications

- Hydroxyethyl Linker : Unique to the target compound, this group may facilitate hydrogen bonding with polar residues in enzyme active sites, as suggested by docking studies using tools like AutoDock Vina .

- Naphthalene vs.

- Solubility vs. Permeability : Compounds with morpholine or hydroxyethyl groups (e.g., target and ) likely exhibit better aqueous solubility, whereas dimethylphenyl or fluorobenzyl analogs prioritize membrane penetration .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a sulfonamide group, a methoxy group, and a naphthalene moiety. The biological implications of such compounds are significant in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is essential for their antibacterial properties. Additionally, the presence of the naphthalene ring may contribute to interactions with various biological targets, enhancing the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications on the aromatic rings can enhance antimicrobial efficacy.

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may be attributed to its structural components, which can interact with inflammatory mediators. In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of sulfonamide derivatives on cancer cell lines. This compound has shown promise in inhibiting cell proliferation in various cancer models. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Antibacterial Efficacy

- A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the naphthalene ring significantly enhanced antibacterial activity.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

-

Anti-inflammatory Activity Assessment

- An investigation into the anti-inflammatory properties of sulfonamides revealed that the compound significantly reduced inflammation in animal models induced by lipopolysaccharides.

- Results : A reduction in tumor necrosis factor-alpha (TNF-α) levels was observed.

-

Cytotoxicity Tests on Cancer Cell Lines

- A series of cytotoxicity assays were conducted on human breast cancer cell lines (MCF-7). The compound showed IC50 values indicating significant cytotoxic potential.

- Outcome : Induction of apoptosis was confirmed through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.